(4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole is a complex organic compound characterized by its unique hexahydropyrazinoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydropyrazinoindole structure, followed by the introduction of fluorine atoms and the methyl group. Common reagents used in these reactions include fluorinating agents and methylating agents under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of high-throughput screening and process optimization ensures that the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions
(4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that the compound can undergo, typically using reagents like halogens, nitric acid, and sulfuric acid.
Common Reagents and Conditions
The reactions are usually carried out under controlled temperatures and pressures to ensure selectivity and yield. Catalysts such as palladium or platinum may be used to facilitate certain reactions, especially in hydrogenation or dehydrogenation processes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro-methyl-indole derivatives, while reduction can produce various hydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole is used as a building block for the synthesis of more complex molecules
Biology
The compound’s biological applications include its use as a probe in biochemical assays and as a potential therapeutic agent. Its ability to interact with specific biological targets makes it valuable in drug discovery and development.
Medicine
In medicine, this compound is being investigated for its potential as an anti-cancer agent. Its unique structure allows it to interact with cancer cell pathways, potentially inhibiting tumor growth.
Industry
Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, in cancer cells, it may inhibit key enzymes involved in cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
(4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole: shares similarities with other hexahydropyrazinoindole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of fluorine atoms, which enhance its reactivity and stability. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C12H14F2N2 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(4R,10aR)-6,9-difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole |
InChI |
InChI=1S/C12H14F2N2/c1-7-5-15-6-8-4-9-10(13)2-3-11(14)12(9)16(7)8/h2-3,7-8,15H,4-6H2,1H3/t7-,8-/m1/s1 |
InChI Key |
LYEFZRJWSUXQBS-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@@H]2N1C3=C(C=CC(=C3C2)F)F |
Canonical SMILES |
CC1CNCC2N1C3=C(C=CC(=C3C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.